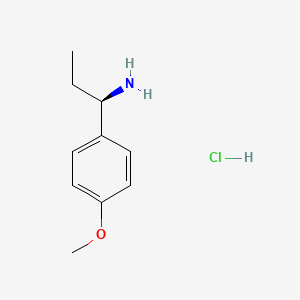

(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(4-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPAINWSSZGNKL-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704206 | |

| Record name | (1R)-1-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379711-94-1 | |

| Record name | (1R)-1-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: Synthesis, Analysis, and Application

Introduction

(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chiral primary amine salt of significant interest to researchers in synthetic organic chemistry and drug development. As a chiral building block, it provides a valuable scaffold for the enantioselective synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structure, featuring a stereocenter benzylic to a methoxy-substituted phenyl group, makes it a precursor for various biologically active compounds. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, rendering it more amenable to laboratory use compared to the freebase.

This guide provides a comprehensive technical overview of its core chemical properties, robust methodologies for its synthesis and stereoselective control, detailed protocols for its analytical characterization, and a discussion of its applications. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can apply these methods with a full understanding of the critical parameters for success.

Physicochemical and Stereochemical Properties

The fundamental identity of a chiral molecule is defined by its physical constants and its specific optical rotation. These parameters serve as the primary indicators of both chemical purity and stereochemical integrity.

| Property | Value | Source / Rationale |

| IUPAC Name | (1R)-1-(4-methoxyphenyl)propan-1-amine hydrochloride | Standard nomenclature |

| Synonyms | (R)-alpha-Ethyl-4-methoxybenzylamine HCl | Common alternative naming |

| CAS Number | 235083-55-3 (for free base) | BLDpharm |

| Molecular Formula | C₁₀H₁₆ClNO | Calculated from structure |

| Molecular Weight | 201.69 g/mol | Calculated from atomic weights |

| Appearance | White to off-white crystalline solid | Expected for amine hydrochloride salts |

| Melting Point | Not available in public databases. Must be determined experimentally. | - |

| Specific Optical Rotation | Not available in public databases. Must be determined experimentally. | The value is critical for confirming the (R)-enantiomer. It is measured on a polarimeter, and the sign (+ or -) and magnitude depend on the solvent, concentration, temperature, and wavelength (typically Na D-line, 589 nm)[1][2]. |

Synthesis and Stereoselective Control

Achieving high enantiopurity is the central challenge in synthesizing (R)-1-(4-Methoxyphenyl)propan-1-amine. The most direct pathway involves the creation of a racemic mixture followed by a classical chiral resolution. This approach, while sacrificing a theoretical maximum of 50% of the material, is often favored for its reliability and scalability.

Step 1: Synthesis of Racemic 1-(4-Methoxyphenyl)propan-1-amine

The foundational step is the synthesis of the racemic amine via reductive amination of the corresponding ketone, 4'-methoxypropiophenone. This is a cornerstone reaction in amine synthesis.

-

Reaction Principle: The ketone is first reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. A common and effective reducing agent for this transformation is sodium borohydride.

-

Protocol: Reductive Amination

-

To a solution of 4'-methoxypropiophenone (1.0 eq.) in methanol, add ammonium acetate (approx. 10 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, approx. 2-3 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

-

Quench the reaction by the slow addition of water, followed by acidification with 2M HCl.

-

Remove the methanol under reduced pressure.

-

Wash the remaining aqueous layer with diethyl ether or ethyl acetate to remove unreacted ketone and other organic impurities.

-

Basify the aqueous layer to pH >12 with 5M NaOH.

-

Extract the free amine product with dichloromethane (3x).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(4-methoxyphenyl)propan-1-amine as an oil.

-

Step 2: Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains a powerful and widely used industrial method for separating enantiomers[3]. The principle relies on reacting the racemic amine with an enantiomerically pure chiral acid. This creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.

-

Causality of Separation: The interaction between the (R)-amine and the (L)-acid forms an (R,L) salt, while the (S)-amine and the (L)-acid form an (S,L) salt. These two diastereomeric salts exhibit different crystal lattice energies and solubilities in a given solvent system, allowing one to crystallize preferentially.

-

Protocol: Resolution with L-(+)-Tartaric Acid

-

Dissolve the racemic amine (1.0 eq.) in a minimal amount of a suitable solvent, such as a mixture of methanol and water.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq.) in the same solvent system, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.

-

Heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature, and finally in a refrigerator or ice bath to maximize crystallization.

-

Collect the crystalline solid by vacuum filtration. This solid is the diastereomeric salt enriched in one enantiomer. The mother liquor contains the salt enriched in the other.

-

Recrystallize the solid from the same solvent system until a constant specific optical rotation is achieved, indicating high diastereomeric purity.

-

To recover the free amine, dissolve the purified diastereomeric salt in water and basify with NaOH solution until pH >12.

-

Extract the liberated (R)-amine with dichloromethane.

-

To form the final hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or 2-propanol) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

-

Collect the (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride by filtration, wash with cold solvent, and dry under vacuum.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the chemical identity, purity, and enantiomeric excess of the final product. The following protocols form a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. The following are predicted chemical shifts for the hydrochloride salt in a solvent like DMSO-d₆. These must be confirmed with an authentic standard.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.6 (broad s, 3H): Protons of the ammonium group (-NH₃⁺). Broad due to quadrupole coupling and exchange.

-

δ ~7.4 (d, 2H): Aromatic protons ortho to the chiral center.

-

δ ~7.0 (d, 2H): Aromatic protons meta to the chiral center.

-

δ ~4.2 (m, 1H): The benzylic proton (-CH-NH₃⁺), the stereocenter.

-

δ 3.75 (s, 3H): Methoxy group protons (-OCH₃).

-

δ ~1.9 (m, 2H): Methylene protons of the propyl group (-CH₂-CH₃).

-

δ ~0.9 (t, 3H): Methyl protons of the propyl group (-CH₂-CH₃).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~160: Aromatic carbon attached to the methoxy group.

-

δ ~130-132: Quaternary aromatic carbon and aromatic CHs ortho to the chiral center.

-

δ ~114: Aromatic CHs meta to the chiral center.

-

δ ~58: Benzylic carbon (stereocenter).

-

δ ~55: Methoxy carbon.

-

δ ~28: Methylene carbon of the propyl group.

-

δ ~10: Methyl carbon of the propyl group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.

-

Sample Preparation: Analyze as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Peaks:

-

~2800-3100 cm⁻¹: Strong, broad absorption from the -NH₃⁺ group stretches.

-

~2960-2850 cm⁻¹: C-H aliphatic stretches.

-

~1610, 1510 cm⁻¹: C=C aromatic ring stretches.

-

~1250 cm⁻¹: Strong C-O stretch of the aryl ether.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining enantiomeric purity (e.g., enantiomeric excess, or %ee). The separation relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP).

-

Scientific Rationale: Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds. The chiral pockets and grooves on the stationary phase create transient diastereomeric complexes with the enantiomers, leading to different retention times. A mobile phase containing an alcohol (like isopropanol or ethanol) and a modifier (like trifluoroacetic acid or diethylamine for amines) is used to optimize these interactions and achieve baseline separation.

-

Protocol: Enantiomeric Purity Determination

-

System: HPLC with UV detector.

-

Column: A polysaccharide-based chiral column, e.g., Daicel Chiralpak AD-H or Phenomenex Lux Cellulose-1 (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v). The exact ratio must be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 225 nm or 275 nm.

-

Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase or a suitable solvent like ethanol.

-

System Suitability: Inject a sample of the racemic amine to confirm that two distinct peaks are observed with a resolution (Rs) of >1.5.

-

Analysis: Inject the sample of the (R)-enantiomer. The enantiomeric excess is calculated as: %ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100. A successful synthesis should yield a %ee > 99%.

-

Applications in Drug Development

Chiral amines are indispensable building blocks in medicinal chemistry. While specific applications for (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride are proprietary or less documented, its structural motifs are highly relevant. For instance, the closely related isomer, (R)-1-(4-methoxyphenyl)propan-2-amine, is a known intermediate in the synthesis of stereospecific pharmaceuticals like the long-acting β₂ agonist (R,R)-formoterol, used in the management of asthma and COPD[4]. The title compound serves as a valuable synthon for creating novel chemical entities where the specific stereochemistry at the benzylic position is critical for achieving desired pharmacological activity and minimizing off-target effects.

Safety, Handling, and Storage

As a research chemical, (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride should be handled with appropriate care. While a specific, verified Safety Data Sheet (SDS) is not widely available, general precautions for amine hydrochlorides should be followed.

-

Hazard Classification (Anticipated):

-

Skin Irritant

-

Serious Eye Irritant

-

May cause respiratory irritation

-

-

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

References

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.

-

Optical rotation. (2024, December 22). In Wikipedia. [Link]

-

Application Note: Optical rotation measurement of sucrose and l-menthol. (n.d.). Jasco UK. Retrieved January 19, 2026, from [Link]

-

Racemic Mixtures Separation Of Enantiomers. (n.d.). Jack Westin. Retrieved January 19, 2026, from [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the chiral amine, (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical analytical techniques and methodologies required to unequivocally determine the chemical structure, purity, and stereochemistry of this compound. By integrating foundational principles with practical, field-proven insights, this guide serves as a self-validating system for the complete characterization of this and similar chiral small molecules.

Introduction: The Imperative of Stereospecific Characterization

(R)-1-(4-Methoxyphenyl)propan-1-amine is a chiral primary amine with significant potential as a building block in the synthesis of pharmacologically active compounds. As with many chiral molecules, the biological activity of its enantiomers can differ significantly. Therefore, the precise confirmation of the absolute stereochemistry and enantiomeric purity is as crucial as the verification of its constitutional isomerism. This guide presents a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques to provide a complete and unambiguous structural determination of the hydrochloride salt form.

Chiral amines are foundational components in a significant portion of pharmaceuticals, making their synthesis and characterization a key focus in medicinal chemistry.[1] The stereochemistry of these amines often dictates their therapeutic efficacy and safety profile.

Foundational Structure and Physicochemical Properties

A thorough understanding of the expected structure and properties is the first step in any elucidation workflow. This allows for the prediction of spectral features and the informed selection of analytical techniques.

| Property | Predicted Value / Information | Source |

| Molecular Formula | C₁₀H₁₅NO | PubChemLite[2] |

| Molecular Weight | 165.23 g/mol (free base) | Sigma-Aldrich[3] |

| Monoisotopic Mass | 165.11537 Da | PubChemLite[2] |

| Structure | A propan-1-amine backbone with a 4-methoxyphenyl group and an ethyl group attached to the chiral center at position 1. | Inferred from name |

| Form | Hydrochloride salt | Topic |

The Elucidation Workflow: A Multi-Technique Approach

The comprehensive structural elucidation of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride relies on the synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.0 - 8.0 | Broad singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group are expected to be downfield and may exchange with residual water in the solvent, leading to a broad signal. |

| ~ 7.3 | Doublet | 2H | Ar-H (ortho to -CH) | Aromatic protons ortho to the electron-donating amine group will be slightly shielded. |

| ~ 6.9 | Doublet | 2H | Ar-H (ortho to -OCH₃) | Aromatic protons ortho to the strongly electron-donating methoxy group will be significantly shielded. |

| ~ 4.1 | Triplet | 1H | -CH(NH₃⁺)- | The proton on the chiral carbon is deshielded by the adjacent nitrogen and aromatic ring. |

| ~ 3.8 | Singlet | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet. |

| ~ 1.8 | Multiplet | 2H | -CH₂- | The methylene protons of the propyl group will be split by the adjacent methyl and methine protons. |

| ~ 0.9 | Triplet | 3H | -CH₃ | The terminal methyl protons will appear as a triplet due to coupling with the adjacent methylene group. |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will indicate the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 159 | Ar-C (para to -CH) | The aromatic carbon attached to the methoxy group is significantly deshielded. |

| ~ 135 | Ar-C (ipso) | The aromatic carbon attached to the propyl amine group. |

| ~ 128 | Ar-CH (ortho to -CH) | Aromatic methine carbons. |

| ~ 114 | Ar-CH (ortho to -OCH₃) | Aromatic methine carbons shielded by the methoxy group. |

| ~ 58 | -CH(NH₃⁺)- | The chiral carbon is deshielded by the attached nitrogen. |

| ~ 55 | -OCH₃ | The methoxy carbon. |

| ~ 29 | -CH₂- | The methylene carbon of the propyl group. |

| ~ 10 | -CH₃ | The terminal methyl carbon. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR: If signal overlap or ambiguity exists, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For the hydrochloride salt of a primary amine, specific vibrational modes are expected.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-2800 | N-H stretch | Primary ammonium (-NH₃⁺) |

| 3000-2850 | C-H stretch | Alkyl and aromatic C-H |

| ~1600 & ~1500 | N-H bend | Primary ammonium (-NH₃⁺) |

| ~1610, ~1510 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether (-O-CH₃) |

| ~1180 | C-N stretch | Amine |

The broad absorption in the 3200-2800 cm⁻¹ range due to the N-H stretching of the ammonium salt is a key diagnostic feature.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum should be collected and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

Predicted Mass Spectrum

| m/z | Ion | Predicted Fragmentation Pathway |

| 165 | [M]⁺ | Molecular ion of the free base. |

| 136 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage, forming the 4-methoxybenzyl cation. |

The molecular ion peak for the free base is expected at m/z 165. The most prominent peak in the EI spectrum is often the result of benzylic cleavage, leading to a stable 4-methoxybenzyl cation at m/z 121.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS). Acquire the mass spectrum in positive ion mode.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, perform HRMS to obtain the accurate mass of the molecular ion.

Chiral Analysis: Confirming Enantiomeric Purity and Absolute Stereochemistry

For a chiral molecule, confirming the identity of the specific enantiomer and its purity is paramount. Polarimetry and chiral HPLC are the primary techniques for this purpose.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized value.

Experimental Protocol for Polarimetry:

-

Sample Preparation: Prepare a solution of the sample of known concentration in a suitable solvent (e.g., methanol).

-

Measurement: Measure the observed rotation using a polarimeter at a specified temperature and wavelength (typically the sodium D-line at 589 nm).

-

Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

The sign of the specific rotation (+ or -) will confirm whether the sample is dextrorotatory or levorotatory. This experimental value should be compared to literature values for the pure (R)-enantiomer if available.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[4] This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol for Chiral HPLC:

-

Column Selection: Select an appropriate chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines.[5]

-

Mobile Phase Optimization: Develop a suitable mobile phase, which for normal phase chromatography typically consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Analysis: Inject a solution of the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector.

-

Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| × 100

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure provides unequivocal proof of the connectivity and absolute configuration of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride.

Conclusion

The structural elucidation of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a systematic process that requires the integration of multiple analytical techniques. NMR, FTIR, and mass spectrometry are used to confirm the molecular structure and connectivity. Polarimetry and chiral HPLC are essential for verifying the absolute stereochemistry and enantiomeric purity. Finally, single-crystal X-ray crystallography can provide the definitive three-dimensional structure. By following the comprehensive workflow and protocols outlined in this guide, researchers can confidently and accurately characterize this and other chiral small molecules, ensuring the quality and integrity of their scientific endeavors.

References

-

France, S., & Hussain, S. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. [Link]

-

Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

-

Pitzer, J. (2017). Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. White Rose eTheses Online. [Link]

-

So, S. M. (2010). Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. T-Space. [Link]

-

Supplementary Information. (n.d.). [Link]

-

ResearchGate. ¹H NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-(4′′-methoxyphenyl)ethylamino)-1- phenyl-1-propanol HCl (1e). [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Mavro, M. (2019). Developing methods for analysis of chiral small molecules and D-amino acid containing peptides. MavMatrix. [Link]

-

PubChemLite. 1-(4-methoxyphenyl)propan-1-amine (C10H15NO). [Link]

-

PubChem. 1-(4-Methoxyphenyl)-1-propanol. [Link]

-

MDPI. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

-

PubChemLite. 1-methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride. [Link]

-

ResearchGate. -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.. [Link]

-

PubChem. 1-(4-methoxyphenyl)-N-((R)-1-phenylethyl)propan-2-amine hydrochloride. [Link]

-

Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

-

Read section 7.4 on optical rotation. 1 The structures of two popular analgesics, as. (n.d.). [Link]

-

European Patent Office. (n.d.). Process for the separation of a mixture of enantiomers. [Link]

Sources

A-Z Guide to Spectroscopic Characterization of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectroscopic characterization of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. The chirality and structural integrity of this compound are critical, making robust analytical characterization essential for its application in pharmaceutical development and chemical synthesis.[1] This document provides a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.

Molecular Structure and Spectroscopic Implications

(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine salt. Its structure comprises a p-substituted aromatic ring with a methoxy group, a propyl chain with a chiral center at the C1 position (benzylic carbon), and an amine group protonated to form a hydrochloride salt. Each of these features gives rise to distinct and predictable signals in various spectroscopic analyses, which, when integrated, provide a complete confirmation of the molecule's identity and purity.

Caption: Structure of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride with chiral center (*C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For chiral amines, NMR is crucial for confirming the connectivity and diastereotopic or enantiotopic relationships of protons.[2]

Expertise-Driven Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent is critical; D₂O will cause the exchange of the acidic N-H protons, making them disappear from the spectrum, which can be a useful diagnostic tool.[3] DMSO-d₆ will typically allow for the observation of these protons.

-

Instrument Setup: Utilize a 400 MHz (or higher) spectrometer for optimal resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is -2 to 12 ppm.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.[1] The typical spectral width is 0-200 ppm.

¹H NMR Spectral Data Analysis

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 (d) | Doublet | 2H | Ar-H (ortho to CH-N) | Protons on the aromatic ring, deshielded by the ring current and adjacent to the electron-withdrawing amine group. |

| ~7.0 (d) | Doublet | 2H | Ar-H (ortho to OCH₃) | Aromatic protons shielded by the electron-donating methoxy group, appearing upfield relative to the other aromatic protons. |

| ~4.2 (t) | Triplet | 1H | CH-N (alpha-proton) | The benzylic proton is significantly deshielded by the adjacent aromatic ring and the protonated amine. |

| ~3.8 (s) | Singlet | 3H | OCH₃ | Protons of the methoxy group, appearing as a sharp singlet. |

| ~1.9 (m) | Multiplet | 2H | CH₂ | Methylene protons of the propyl chain, showing complex splitting due to adjacent chiral center and methyl group. |

| ~0.9 (t) | Triplet | 3H | CH₃ | Terminal methyl group protons, appearing as a triplet due to coupling with the adjacent methylene group. |

¹³C NMR Spectral Data Analysis

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~160 | Ar-C (C-O) | Aromatic carbon attached to the electron-donating methoxy group, highly deshielded. |

| ~131 | Ar-C (quaternary) | Quaternary aromatic carbon attached to the propyl chain. |

| ~129 | Ar-CH | Aromatic carbons ortho to the propyl chain. |

| ~115 | Ar-CH | Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect. |

| ~58 | CH-N (alpha-carbon) | The chiral, benzylic carbon is deshielded by the attached nitrogen and aromatic ring. |

| ~55 | OCH₃ | Carbon of the methoxy group. |

| ~28 | CH₂ | Methylene carbon of the propyl chain. |

| ~11 | CH₃ | Terminal methyl carbon of the propyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The hydrochloride salt form of the amine significantly influences the spectrum.

Protocol for Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride powder directly onto the ATR crystal.[1]

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically over a range of 4000 to 500 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken and automatically subtracted from the sample spectrum.

IR Spectral Data Analysis

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Significance |

| 3200-2800 (broad) | N-H⁺ stretch | Ammonium Salt | The broad and strong absorption in this region is a hallmark of the N-H stretching vibrations in an ammonium hydrochloride salt.[4] |

| 3000-2850 | C-H stretch | Alkyl (CH₃, CH₂) | Aliphatic C-H stretching. |

| ~3030 | C-H stretch | Aromatic | Aromatic C-H stretching, often appearing as a weaker shoulder on the aliphatic C-H bands. |

| ~1610, ~1510 | C=C stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |

| ~1250 (strong) | C-O stretch | Aryl-alkyl ether | Asymmetric C-O-C stretching of the methoxy group, typically a strong and prominent peak. |

| ~1030 | C-O stretch | Aryl-alkyl ether | Symmetric C-O-C stretching. |

| ~830 | C-H bend | Aromatic (para-substituted) | Out-of-plane bending for a 1,4-disubstituted aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine salts.

Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecular ion. The mass range should be set to scan beyond the expected molecular weight.[1]

MS Data Analysis

The molecular formula of the free base is C₁₀H₁₅NO, with a monoisotopic mass of 165.12 Da. The hydrochloride salt has a formula of C₁₀H₁₆ClNO and a formula weight of approximately 201.69 g/mol .

| m/z (Predicted) | Ion | Interpretation |

| 166.12 | [M+H]⁺ | This represents the protonated molecular ion of the free amine base (C₁₀H₁₅NO + H⁺). This is the expected base peak in positive ESI mode.[5] |

| 149.10 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecular ion, a common fragmentation pathway for primary amines. |

| 121.06 | [C₈H₉O]⁺ | Fragmentation involving cleavage of the Cα-Cβ bond, leading to the stable methoxybenzyl fragment. |

Integrated Spectroscopic Workflow

The confirmation of the structure and identity of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is not based on a single technique but on the convergence of evidence from all three.

Sources

An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)propan-2-amine Hydrochloride: Synthesis, Analysis, and Applications

This technical guide provides a comprehensive overview of (R)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride, a key chiral building block in modern organic synthesis and pharmaceutical development. This document delves into its chemical identity, physicochemical properties, stereoselective synthesis, analytical quality control, and applications, offering valuable insights for researchers, chemists, and drug development professionals.

Introduction and Nomenclature Clarification

(R)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride is a chiral amine salt that serves as a valuable intermediate in the synthesis of more complex molecules. It is crucial to address a common point of confusion regarding its nomenclature. The position of the amine group on the propane chain is of paramount importance. This guide focuses on the propan-2-amine isomer, which is the well-documented and commercially available compound with the CAS number 50505-80-1 .[1][2][3] Its structural isomer, (R)-1-(4-methoxyphenyl)propan-1-amine, is a different molecule with limited available data for its hydrochloride salt. Therefore, for the purpose of this technical guide, all subsequent information will pertain to the propan-2-amine isomer.

CAS Number: 50505-80-1[1][2][3]

Synonyms:

-

(R)-4-Methoxy-α-methyl-benzeneethanamine Hydrochloride[2][3]

-

(αR)-4-Methoxy-α-Methyl-benzeneethanaMine Hydrochloride[2][3]

The stereochemistry of this compound, specifically the (R)-configuration at the chiral center, is fundamental to its utility in asymmetric synthesis, where precise three-dimensional arrangement of atoms is critical for achieving desired biological activity.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for (R)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride are essential for its identification, characterization, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C10H16ClNO | [1][2][3] |

| Molecular Weight | 201.69 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [2][3] |

| Solubility | Slightly soluble in methanol and water | [2][3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, the protons on the propane chain, and the amine proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbons of the methoxyphenyl ring, the methoxy group, and the aliphatic carbons of the propanamine backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Stereoselective Control

The synthesis of enantiomerically pure (R)-1-(4-Methoxyphenyl)propan-2-amine is a key challenge that has been addressed through various stereoselective methods. A common approach involves the reductive amination of 4-methoxyphenylacetone.

General Synthetic Approach: Asymmetric Reductive Amination

A prevalent method for the synthesis of the target molecule is the asymmetric reductive amination of 4-methoxyphenylacetone. This can be achieved using a chiral auxiliary, such as (R)-α-methylphenethylamine, to introduce stereochemical control. The process involves the formation of a chiral imine intermediate, followed by diastereoselective reduction and subsequent removal of the chiral auxiliary.

Caption: Synthetic pathway for (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride.

Step-by-Step Synthesis Protocol (Illustrative)

-

Imine Formation: 4-Methoxyphenylacetone is reacted with (R)-α-methylphenethylamine in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding chiral imine.

-

Diastereoselective Reduction: The resulting imine is then subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). The steric influence of the chiral auxiliary directs the hydrogenation to predominantly form one diastereomer.

-

Removal of Chiral Auxiliary: The chiral auxiliary is removed by hydrogenolysis, typically using a palladium-based catalyst, to yield the desired (R)-1-(4-methoxyphenyl)propan-2-amine.

-

Salt Formation: The purified free amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride.

Applications in Research and Drug Development

(R)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride is a valuable building block in the synthesis of various pharmaceutical compounds. Its chiral nature makes it particularly useful for creating enantiomerically pure drugs, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

One notable application is its use as a starting material or intermediate in the synthesis of certain drug candidates and as a reference standard for impurities in active pharmaceutical ingredients. For example, it is structurally related to impurities found in the synthesis of the long-acting β2-adrenergic agonist, Formoterol.[2][3]

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of (R)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride is critical for its use in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

Chiral HPLC for Enantiomeric Purity

A chiral HPLC method is employed to separate and quantify the (R)- and (S)-enantiomers, thus determining the enantiomeric excess (e.e.) of the product.

Illustrative Chiral HPLC Protocol:

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 225 nm) is commonly employed.

-

Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

-

Analysis: The sample is injected onto the HPLC system, and the retention times and peak areas of the two enantiomers are recorded. The enantiomeric excess is calculated from the peak areas.

Caption: Quality control workflow for enantiomeric purity analysis.

Safety, Handling, and Storage

Proper handling and storage of (R)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): It is recommended to wear safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this chemical.

References

- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

PubChem. 1-(4-methoxyphenyl)propan-1-amine. [Link]

-

SpectraBase. (R)-2-(4-methoxyphenyl)propan-1-amine. [Link]

- Google Patents. CN102126961A - Preparation method of R-1-(4-methoxyphenyl)-N-benzyl-2-propylamine.

Sources

(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride material safety data sheet (MSDS)

An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride, tailored for researchers, scientists, and professionals in the field of drug development. The guide moves beyond a standard data sheet to offer insights into synthesis, analytical control, and safe handling, reflecting field-proven expertise.

Section 1: Compound Identification and Strategic Importance

(R)-1-(4-Methoxyphenyl)propan-1-amine and its hydrochloride salt are valuable chiral building blocks in organic synthesis. The presence of a stereogenic center, an amine functional group, and a methoxy-activated phenyl ring makes it a versatile intermediate for the construction of complex, biologically active molecules. Its primary utility lies in the synthesis of pharmaceutical agents where specific stereochemistry is critical for efficacy and safety.

| Identifier | Data |

| Chemical Name | (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride |

| Synonyms | (R)-α-Ethyl-4-methoxybenzylamine hydrochloride |

| CAS Number | 235083-55-3 (for the free base)[1] |

| Molecular Formula | C₁₀H₁₆ClNO |

| Molecular Weight | 201.69 g/mol |

| Structure | (Illustrative) |

Section 2: Physicochemical Properties

The physicochemical characteristics of a compound are foundational to its handling, formulation, and reaction scalability. The hydrochloride salt form is typically chosen to enhance stability and aqueous solubility compared to the free amine.

| Property | Description | Reference |

| Appearance | White to off-white solid/powder. | Based on similar compounds[2][3] |

| Solubility | Soluble in methanol, slightly soluble in water. | Based on similar compounds[2][3] |

| Storage Temperature | Room temperature, in a dry, well-ventilated area under an inert atmosphere. | [4] |

| Stability | Stable under normal storage conditions. | [5] |

Section 3: Synthesis and Purification: A Practical Approach

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical chemistry. A common and effective strategy is the asymmetric reductive amination of a prochiral ketone.

Synthetic Pathway Overview

The most logical pathway to (R)-1-(4-Methoxyphenyl)propan-1-amine is the reductive amination of 4-methoxypropiophenone. This can be achieved using a chiral auxiliary to direct the stereochemistry, followed by removal of the auxiliary. Subsequent treatment with hydrochloric acid yields the target salt. This method provides good stereoselectivity and is adaptable for larger-scale production[6][7].

Caption: Proposed synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine HCl.

Illustrative Experimental Protocol

This protocol is a representative example based on established chemical transformations[6][8].

Step 1: Asymmetric Reductive Amination

-

To a solution of 4-methoxypropiophenone (1 eq.) in a suitable solvent like methanol or ethanol, add a chiral auxiliary such as (R)-α-methylbenzylamine (1.1 eq.) and an ammonia source.

-

Add a reducing agent, for example, hydrogen gas with a Palladium on carbon (Pd/C) catalyst.

-

Pressurize the reaction vessel with H₂ and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the catalyst and concentrate the solution under reduced pressure. The resulting intermediate is then subjected to hydrogenolysis to cleave the chiral auxiliary, yielding the free amine.

Step 2: Formation of the Hydrochloride Salt [8]

-

Dissolve the crude (R)-1-(4-Methoxyphenyl)propan-1-amine free base in a minimal amount of a solvent like diethyl ether or methanol at 0°C.

-

Bubble dry hydrogen chloride gas through the solution slowly, or add a pre-calculated amount of HCl in a solvent (e.g., 2M HCl in diethyl ether).

-

A precipitate will form. Continue the addition until no further precipitation is observed.

-

Collect the solid by vacuum filtration, wash with cold solvent (diethyl ether), and dry under vacuum.

Step 3: Purification

-

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to achieve high purity.

Section 4: Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the structure, identity, and purity (both chemical and stereochemical) of the final compound.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include aromatic protons in the 6.8-7.3 ppm range, a methoxy singlet around 3.8 ppm, signals for the propan-1-amine backbone, and a broad singlet for the amine protons[8][9].

-

¹³C NMR : Will show characteristic peaks for the aromatic carbons, the methoxy carbon (~55 ppm), and the aliphatic carbons of the side chain[8].

-

-

Mass Spectrometry (MS) : Will confirm the molecular weight of the parent ion.

-

Infrared (IR) Spectroscopy : Will show characteristic stretches for N-H (amine), C-H (aromatic and aliphatic), and C-O (ether) bonds[8].

Chiral Purity Assessment

Determining the enantiomeric excess (e.e.) is the most critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method[10][11].

Caption: Workflow for Chiral HPLC method development.

Protocol: Chiral HPLC Method Development

-

Column Selection : Start by screening polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralpak® or Lux® series), as they show broad applicability for separating chiral amines[11][12].

-

Mobile Phase Screening :

-

For normal phase mode, begin with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 ratio.

-

Add a small amount of an amine modifier, such as diethylamine (DEA) (0.1%), to the mobile phase. This is crucial for obtaining good peak shape and preventing tailing with amine analytes.

-

-

Optimization : Adjust the ratio of Hexane/IPA to optimize the resolution (Rs) between the enantiomers. Increasing the percentage of the alcohol modifier generally decreases retention time.

-

Detection : Use a UV detector, typically at a wavelength around 225 nm where the phenyl ring absorbs[13].

-

Quantification : Calculate the enantiomeric excess (% e.e.) from the peak areas of the two enantiomers: e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Section 5: Material Safety Data Sheet (MSDS)

This section consolidates critical safety information for laboratory handling.

Hazards Identification

-

GHS Classification :

-

Signal Word : Warning [4]

-

Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4][15].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[5][14].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5][14].

-

First-Aid Measures

-

Inhalation : Move person into fresh air. If not breathing, give artificial respiration. Consult a physician[14][16].

-

Skin Contact : Wash off with soap and plenty of water. Take off contaminated clothing. If skin irritation occurs, get medical advice[5][17].

-

Eye Contact : Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice[5][16].

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[5][16].

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂)[5][14].

-

Hazardous Combustion Products : Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride gas[16].

Accidental Release Measures

-

Personal Precautions : Use personal protective equipment. Avoid dust formation and ensure adequate ventilation. Evacuate personnel to safe areas[14][15].

-

Environmental Precautions : Do not let product enter drains[14][15].

-

Methods for Cleaning Up : Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not create dust[14][16].

Handling and Storage

-

Handling : Use only in a chemical fume hood. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols[14][16].

-

Storage : Store in a well-ventilated place. Keep container tightly closed in a dry and cool place. Store locked up. Keep away from incompatible materials[5][16].

-

Incompatible Materials : Strong oxidizing agents, strong bases, acid chlorides[5][16].

Exposure Controls / Personal Protection

| Control | Recommendation |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Use a chemical fume hood. Eyewash stations and safety showers must be close to the workstation[16]. |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. Use a face shield if splashing is possible[14]. |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber)[5]. |

| Skin/Body Protection | Wear a lab coat. Flame retardant antistatic protective clothing is recommended[15]. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator is required[15]. |

Section 6: Applications in Research and Drug Development

The primary value of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is as a chiral precursor. Its structural motifs are found in various pharmacologically active classes. For example, related methoxyphenyl-amine structures are precursors or impurities in drugs like Formoterol and Apixaban, highlighting the relevance of this chemical scaffold in pharmaceutical manufacturing and control[2][18]. Researchers can employ this intermediate to:

-

Synthesize novel chiral ligands for asymmetric catalysis.

-

Develop new drug candidates where the (R)-configuration at the benzylic amine is a key pharmacophore.

-

Perform structure-activity relationship (SAR) studies by incorporating this specific chiral fragment into lead compounds.

Section 7: References

Sources

- 1. 235083-55-3|(R)-1-(4-Methoxyphenyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 2. 1-(4-methoxyphenyl)propan-2-amine hydrochloride | 50505-80-1 [chemicalbook.com]

- 3. 1-(4-methoxyphenyl)propan-2-amine hydrochloride | 50505-80-1 [amp.chemicalbook.com]

- 4. 3-(4-Methoxyphenyl)propan-1-amine | 36397-23-6 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 7. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]

- 14. angenechemical.com [angenechemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. chempoint.com [chempoint.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Physical Characteristics of (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. As a chiral amine, this compound holds significant interest in the fields of medicinal chemistry and asymmetric synthesis. Understanding its fundamental properties is paramount for its effective application in research and development. This document moves beyond a simple data sheet to offer insights into the causality behind its properties and the methodologies for its characterization, ensuring a thorough and practical understanding for the discerning scientist.

Chemical Identity and Molecular Structure

(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 1-(4-methoxyphenyl)propan-1-amine. The presence of a chiral center at the first carbon of the propane chain imparts specific stereochemical properties to the molecule, which are crucial for its biological activity and its use as a chiral building block.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1R)-1-(4-methoxyphenyl)propan-1-amine hydrochloride |

| Molecular Formula | C₁₀H₁₆ClNO |

| Molecular Weight | 201.69 g/mol |

| Canonical SMILES | CCC(C1=CC=C(C=C1)OC)N.Cl |

| InChI Key | FYLBCUWOAFIYOW-UHFFFAOYSA-N[1] |

| CAS Number | Not explicitly assigned for the (R)-hydrochloride salt. |

The molecular structure consists of a 4-methoxyphenyl group attached to a propane chain at the first carbon, which also bears an amino group. The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid.

Physicochemical Properties

While specific, experimentally determined data for (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is not extensively available in public literature, we can infer its likely properties based on its structure and data from analogous compounds.

Table 2: Predicted and Inferred Physical Properties

| Property | Predicted/Inferred Value | Rationale and Context |

| Appearance | White to off-white crystalline solid | Similar chiral amine hydrochlorides typically present as crystalline solids.[2] |

| Melting Point | Expected to be a defined, sharp melting point. | As a crystalline salt, a distinct melting point is anticipated. For comparison, the related compound 1-(4-methoxyphenyl)-2-methylpropan-2-amine hydrochloride has a melting point of 173-174 °C. |

| Solubility | Soluble in water and lower alcohols (methanol, ethanol). Sparingly soluble to insoluble in non-polar organic solvents (e.g., hexane, diethyl ether). | The hydrochloride salt form significantly increases aqueous solubility compared to the free base due to the ionic nature of the ammonium chloride group. |

| Optical Rotation | A specific, non-zero value is expected. | The (R)-enantiomer will rotate plane-polarized light in a specific direction. The magnitude and sign of the rotation would need to be determined experimentally. |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-1-(4-Methoxyphenyl)propan-1-amine typically involves either asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Modern synthetic strategies often employ chiral catalysts or auxiliaries to achieve high enantioselectivity. One common approach is the asymmetric reductive amination of a prochiral ketone, 4'-methoxypropiophenone.

Caption: Asymmetric synthesis workflow.

Resolution of Racemic Mixture

A classical and reliable method for obtaining a single enantiomer is the resolution of a racemic mixture of 1-(4-methoxyphenyl)propan-1-amine using a chiral resolving agent, such as L-tartaric acid. The process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Caption: Resolution of a racemic mixture.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy group singlet, and the aliphatic protons of the propane chain. The stereogenic center will render the methylene protons of the ethyl group diastereotopic, potentially leading to a more complex splitting pattern.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons.

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands corresponding to:

-

N-H stretching vibrations of the primary ammonium group.

-

Aromatic C-H and C=C stretching vibrations.

-

Aliphatic C-H stretching vibrations.

-

C-O stretching of the methoxy group.

4.1.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free amine. The fragmentation pattern can provide further structural information.

Chiral Purity Determination

Establishing the enantiomeric excess (e.e.) is critical. This is typically achieved using chiral chromatography.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector, typically at a wavelength where the aromatic ring absorbs (around 254 nm).

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Caption: Chiral HPLC analysis workflow.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and potential hazards. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. While a comprehensive public database of its specific physical properties is currently limited, this guide provides a robust framework for its understanding, synthesis, and characterization based on established chemical principles and data from analogous compounds. The experimental protocols outlined herein offer a solid foundation for researchers to confidently work with and analyze this important chiral amine.

References

-

PubChem. 1-(4-Methoxyphenyl)ethylamine hydrochloride. [Link]

Sources

(R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: An In-depth Technical Guide on the Solubility Profile

Abstract

This technical guide presents a comprehensive analysis of the solubility profile of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. As a critical physicochemical property, solubility significantly impacts a drug's bioavailability and therapeutic effectiveness. This document details the theoretical principles of solubility, outlines robust experimental methods for its measurement, and provides a thorough solubility profile in various pharmaceutically relevant media. It is designed as a practical resource for researchers, scientists, and drug development professionals to support informed decision-making throughout the drug development process.

Introduction: The Pivotal Role of Solubility in Drug Development

The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) characteristics. Poor solubility can result in low and inconsistent bioavailability, presenting a major challenge to the development of safe and effective medications.[1] (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride, as a salt, is expected to have greater aqueous solubility than its free base form.[2] However, a detailed characterization of its solubility under various physiological and formulation conditions is essential for successful drug product development.

This guide examines both the kinetic and thermodynamic aspects of solubility, offering a framework for understanding and modifying this crucial parameter. It explores the effects of pH, temperature, and solvent composition on the dissolution of this compound, providing insights directly applicable to pre-formulation and formulation development.

Physicochemical Characterization

A thorough understanding of an API's solid-state properties is essential for interpreting its solubility.

Table 1: Key Physicochemical Properties of (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

| Property | Value | Significance in Solubility |

| Chemical Formula | C₁₀H₁₆ClNO | Defines the elemental makeup. |

| Molecular Weight | 201.69 g/mol [3] | Affects diffusion and dissolution rates. |

| pKa (of the amine) | ~9.5-11.0 (Predicted for simple alkylamines)[4] | Crucial for understanding pH-dependent solubility. The equilibrium between the charged (more soluble) and uncharged (less soluble) forms is governed by the pKa. |

| LogP (Predicted) | ~2.0-2.5 (for the free base) | Indicates the lipophilicity of the non-ionized form, which influences its solubility in organic solvents and its ability to permeate membranes. |

| Physical Form | Solid[3] | The crystalline structure and potential for polymorphism can significantly impact solubility. |

Theoretical Framework: pH-Dependent Solubility and the Henderson-Hasselbalch Equation

For an amine salt such as (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride, solubility is highly dependent on the pH of the surrounding medium.[5] The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[6][7][8]

The dissociation of the protonated amine (BH⁺) in water is as follows:

BH⁺ ⇌ B + H⁺

Where:

-

BH⁺ is the protonated, generally more water-soluble, form of the amine.

-

B is the unprotonated, or free base, form, which is typically less soluble in aqueous solutions.

The Henderson-Hasselbalch equation is:[9]

pH = pKa + log([B]/[BH⁺])

This equation illustrates that as the pH of the solution rises above the pKa, the concentration of the less soluble free base ([B]) increases, which can result in precipitation. Conversely, at pH levels well below the pKa, the compound will primarily exist in its protonated, more soluble form.[10][11]

Experimental Determination of Solubility

Accurate and consistent solubility data are fundamental to a successful formulation strategy. Both kinetic and thermodynamic solubility assays are necessary for a comprehensive understanding.

Kinetic Solubility Assessment

Kinetic solubility offers a preliminary measure of a compound's dissolution properties under non-equilibrium conditions and is often used in early discovery for rapid screening.[1][12][13]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

-

Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in 100% dimethyl sulfoxide (DMSO).[14]

-

Compound Addition: The DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., ≤ 1-2%) to minimize co-solvent effects.[14]

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set time (e.g., 1-2 hours).[12][14][15]

-

Turbidity Measurement: The turbidity of each well is measured using a plate reader that detects light scattering at a specific wavelength (e.g., 620 nm).[12][14]

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[14][16]

Caption: Workflow for Turbidimetric Kinetic Solubility Assay.

Thermodynamic Solubility Assessment

Thermodynamic solubility, or equilibrium solubility, is the true measure of a compound's solubility at equilibrium and is the standard for pre-formulation studies.[1][17]

Experimental Protocol: Shake-Flask Method

-

Preparation: An excess amount of the solid compound is added to vials containing the desired solvent systems (e.g., purified water, 0.1 N HCl, various pH buffers).[18][19]

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[15][19][20] The presence of undissolved solid should be confirmed at the end of this period.[21]

-

Phase Separation: The solid and liquid phases are separated by centrifugation or filtration.[20]

-

Quantification: The clear supernatant is diluted, and the concentration of the dissolved compound is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][22]

-

Result Reporting: The measured concentration is reported as the thermodynamic solubility.

Caption: Shake-Flask Method for Thermodynamic Solubility.

Solubility Profile

The expected solubility profile of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is summarized below, based on its physicochemical properties and the typical behavior of amine hydrochlorides.

Table 2: Predicted Thermodynamic Solubility in Various Media

| Solvent System | pH | Expected Solubility | Rationale |

| 0.1 N HCl | ~1.2 | High | At this low pH, the compound is fully protonated (BH⁺), maximizing its interaction with water. This environment is representative of the stomach.[23] |

| Phosphate Buffer | 4.5 | High | The pH is significantly below the predicted pKa, ensuring the compound remains predominantly in its ionized, more soluble form.[23] |

| Phosphate Buffered Saline (PBS) | 7.4 | Low | As the pH approaches the pKa, the concentration of the less soluble free base (B) increases, leading to a substantial decrease in solubility. This pH is representative of the intestines and blood. |

| Purified Water | ~5-7 | Moderate | Solubility will depend on the final pH of the solution after the salt dissolves. A data sheet for a similar compound, 1-(4-methoxyphenyl)propan-2-amine hydrochloride, indicates slight solubility in water.[3] |

| Methanol | N/A | Moderate | The aforementioned data sheet also indicates slight solubility in methanol.[3] |

Implications for Drug Development

The pH-dependent solubility of this compound has significant implications for its development:

-

Oral Bioavailability: High solubility in acidic conditions suggests rapid dissolution in the stomach. However, the decreased solubility at the higher pH of the small intestine could lead to precipitation, potentially resulting in incomplete absorption.

-

Formulation Strategies: To address the pH-dependent solubility, formulation approaches such as pH-modifying excipients, co-solvents, or advanced technologies like solid dispersions or lipid-based formulations may be required.[24]

-

Intravenous Formulation: Developing an injectable formulation will require careful control of the solution's pH to prevent precipitation upon administration and dilution in the bloodstream (pH ~7.4).[25]

Conclusion

The solubility of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a critical factor that must be thoroughly evaluated to guide its development as a therapeutic agent. Its pH-dependent solubility profile, with high solubility in acidic conditions and lower solubility at neutral pH, is a key consideration. A comprehensive experimental approach, including both kinetic and thermodynamic solubility assessments, is essential for designing a drug product with optimal biopharmaceutical properties.

References

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ScienceMadness. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-